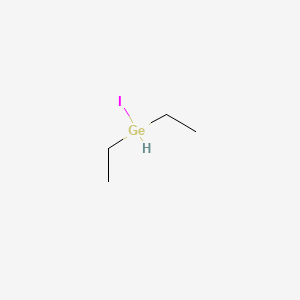

Diethyl(iodo)germane

Description

Properties

CAS No. |

14287-43-5 |

|---|---|

Molecular Formula |

C4H11GeI |

Molecular Weight |

258.666 |

IUPAC Name |

diethyl(iodo)germane |

InChI |

InChI=1S/C4H11GeI/c1-3-5(6)4-2/h5H,3-4H2,1-2H3 |

InChI Key |

WQWPQDMIFSWMOB-UHFFFAOYSA-N |

SMILES |

CC[GeH](CC)I |

Synonyms |

Diethyliodogermane |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl Iodo Germane and Analogous Organogermanium Halides

Halogen Exchange and Redistribution Reactions in Organogermanium Systems

Conversion of Germyl (B1233479) Chlorides to Germyl Iodidesresearchgate.netresearchgate.netrsc.org

A fundamental method for preparing organogermanium iodides involves the halide exchange reaction, commonly exemplified by the Finkelstein reaction manac-inc.co.jpunacademy.com. This process leverages the principle of nucleophilic substitution (SN2) to replace a less electronegative halogen atom with a more electronegative one. In the context of organogermanium chemistry, this typically involves converting a germyl chloride to a germyl iodide by reacting it with an alkali metal iodide, such as sodium iodide (NaI), in a polar aprotic solvent like acetone (B3395972) manac-inc.co.jpunacademy.comwikipedia.org. The reaction's driving force is the differential solubility of the resulting halide salts; sodium iodide is soluble in acetone, while the byproduct, sodium chloride (NaCl), is not, leading to its precipitation and shifting the equilibrium towards the formation of the desired organogermanium iodide manac-inc.co.jpunacademy.comwikipedia.org.

Studies on germyl halide exchange reactions indicate that the equilibrium constants generally favor the heavier halogen being bound to germanium rsc.org. This suggests that the conversion of diethyl(chloro)germane to diethyl(iodo)germane via such halide exchange is a feasible and thermodynamically favored process, providing a direct route to introduce iodine into the germanium center.

Radical-Mediated Synthesis of Organogermanium Halidessioc-journal.cnacs.org

Radical-mediated reactions offer powerful pathways for the formation of carbon-germanium bonds, particularly through the hydrogermylation of unsaturated systems sioc-journal.cnacs.org. This approach typically involves the generation of germyl radicals, which then add across carbon-carbon multiple bonds.

Hydrogermylation, the addition of a Ge-H bond across an alkene or alkyne, is a cornerstone reaction for organogermanium synthesis sioc-journal.cnacs.orgchinesechemsoc.orgresearchgate.netrsc.org. When applied to alkynes, this process can be initiated via radical pathways, often employing hydrogermanes like diethylgermane (B158070) as precursors sioc-journal.cnacs.org. The mechanism involves the generation of a germyl radical, which then adds to the alkyne to form an alkenyl radical intermediate. This intermediate can abstract a hydrogen atom from another hydrogermane molecule, propagating a radical chain and yielding a vinylgermane sioc-journal.cnacs.orgresearchgate.netacs.org.

For instance, radical germylzincation reactions, utilizing a combination of hydrogermanes (R3GeH) and diethylzinc (B1219324) (Et2Zn), have demonstrated the ability to add germanium and zinc across the triple bond of alkynes, forming stable β-zincated vinylgermanes researchgate.netacs.org. These methods allow for the functionalization of alkynes and can be adapted to synthesize organogermanium halides if appropriate iodinated germanium precursors are employed or if iodine is subsequently introduced.

Iron catalysis has emerged as a significant tool for mediating radical cascade cyclization reactions, enabling the efficient synthesis of complex organogermanium compounds researchgate.netrsc.orgruc.edu.cn. These strategies often utilize germanium hydrides as radical precursors, which undergo intramolecular cyclization reactions facilitated by an iron catalyst, such as FeCl2 researchgate.netrsc.org.

Research has successfully employed iron-catalyzed cascade radical cyclizations to synthesize germanium-substituted heterocycles, including indolo[2,1-a]isoquinolin-6(5H)-ones and indolin-2-ones, from germanium hydrides and unsaturated substrates researchgate.netrsc.org. These reactions proceed through a mechanism where the iron catalyst initiates radical formation, leading to intramolecular radical trapping and cyclization. This process can selectively achieve arylgermylation of alkenes, often minimizing competing hydrogermylation reactions rsc.org.

Transition Metal-Catalyzed Routes to Organogermanium Halides and Derivativesrsc.orgcsic.es

Transition metal catalysis provides sophisticated and selective methods for the hydrogermylation of unsaturated systems, leading to a diverse range of organogermanium compounds researchgate.netsioc-journal.cnacs.orgchinesechemsoc.orgresearchgate.netrsc.org. A variety of transition metals, including palladium (Pd), copper (Cu), gold (Au), cobalt (Co), ruthenium (Ru), rhodium (Rh), and platinum (Pt), have been successfully employed as catalysts in these transformations researchgate.netacs.orgchinesechemsoc.orgrsc.org.

These catalytic systems are adept at activating the Ge-H bond of hydrogermanes, facilitating their addition across carbon-carbon double and triple bonds researchgate.netchinesechemsoc.orgrsc.org. For example, palladium complexes can catalyze the hydrogermylation of alkynes, yielding vinylgermanes with high regio- and stereoselectivity rsc.org. Copper catalysts have also been instrumental in developing asymmetric hydrogermylation reactions, allowing for the synthesis of enantioenriched organogermanes chinesechemsoc.org.

Reviews on the topic emphasize that transition metal-catalyzed hydrogermylation represents a direct and efficient route to organogermanium compounds, often offering improved functional group tolerance and milder reaction conditions compared to traditional methods researchgate.net.

Mechanochemistry, particularly employing ball milling techniques, offers a sustainable and solvent-free alternative for the synthesis of organogermanium compounds researchgate.netcsic.esresearchgate.netacs.orgnih.govrsc.orgchemistryviews.orgrsc.orgrsc.orgmdpi.com. This solid-state synthesis method involves the mechanical grinding of reactants, often with milling media, to induce chemical transformations acs.orgchemistryviews.orgrsc.orgglobal-imi.com.

A significant development in this area is the mechanochemical preparation of organogermanium compounds directly from elemental germanium or germanium oxide using redox-active organic compounds such as quinones or catechols researchgate.netcsic.esacs.orgnih.govrsc.org. These methods are advantageous as they bypass the use of potentially hazardous metal chlorides and provide a milder pathway to functionalized germanium species researchgate.netrsc.org. The application of ball milling facilitates the activation of elemental germanium and can lead to the formation of stable organogermanium compounds under solvent-free conditions, aligning with green chemistry principles researchgate.netresearchgate.netacs.orgrsc.orgrsc.org.

Compound List

Diethyl(iodo)germane

Diethyl(chloro)germane

Germanes

Organogermanium halides

Hydrogermanes

Germanium metal

Germanium oxide

Sodium iodide (NaI)

Sodium chloride (NaCl)

Acetone

Hydrogen halides

Triphenylgermane

Germanium(IV) chloride (GeCl4)

Germanium(II) iodide (GeI2)

Triphenylgermyl-lithium

Triphenylphosphinegold(I)

Phenyl-lithium

Lithium tris(triphenylgermyl)germane

Mesitylmagnesium bromide

Alkenes

Alkynes

Dienes

Allenes

Vinylgermanes

Cyclotrigermanes

Digermenes

Germyl radicals

Germanium hydrides

The search did yield general principles of NMR and vibrational spectroscopy, as well as some data for analogous compounds such as other organogermanium halides. However, this information is not a sufficiently close proxy to accurately represent the spectroscopic characteristics of diethyl(iodo)germane. Generating an article based on such general data would not meet the required standard of scientific accuracy and specificity for the target compound.

Therefore, it is not possible to generate the requested article focusing solely on the advanced spectroscopic and structural elucidation of diethyl(iodo)germane with the required level of detail and adherence to the specified outline at this time. Further experimental research and publication of the spectroscopic data for diethyl(iodo)germane are needed before such an article can be accurately written.

Advanced Spectroscopic and Structural Elucidation of Diethyl Iodo Germane and Analogues

Vibrational Spectroscopy

Normal Coordinate Analysis for Force Field Determination

Normal Coordinate Analysis (NCA) is a powerful computational method used to understand the vibrational modes of a molecule. umich.edu By correlating experimentally observed vibrational frequencies from Infrared (IR) and Raman spectroscopy with the molecule's geometry, NCA allows for the determination of a molecular force field. This force field consists of force constants, which quantify the stiffness of bonds (stretching) and the resistance to deformation of angles (bending). nih.gov

For a molecule like Diethyl(iodo)germane, a complete NCA would involve calculating the force constants for all internal coordinates, including Ge-C and Ge-I stretching, C-C and C-H stretching, and various bending and torsional modes. The Wilson GF matrix method is a standard approach for such analyses. actachemscand.org The force constants derived from this analysis provide fundamental insights into the intramolecular forces and bond strengths. For instance, a higher force constant for the Ge-C bond compared to the Ge-I bond would indicate a stronger, more rigid covalent bond.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| Ge-C Stretch | Diethylgermane (B158070) moiety | 550 - 650 |

| Ge-I Stretch | Iodo-germane moiety | 200 - 270 |

| C-C Stretch | Ethyl group | 950 - 1050 |

| CH₂/CH₃ Rocking | Ethyl group | 700 - 800 |

| CH₂/CH₃ Bending | Ethyl group | 1375 - 1475 |

| C-H Stretch | Ethyl group | 2850 - 2990 |

This table presents representative frequency ranges for the key vibrational modes in Diethyl(iodo)germane, estimated from data on analogous organogermanium and alkyl halide compounds. Precise values would require experimental spectroscopic data and a full normal coordinate analysis.

Electronic Spectroscopy and Photophysical Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. libretexts.org For saturated organometallic compounds like Diethyl(iodo)germane, which lack π-systems, the expected electronic transitions are of high energy. uzh.ch The principal transitions involve the promotion of electrons from bonding (σ) and non-bonding (n) molecular orbitals to anti-bonding (σ*) orbitals. libretexts.org

The key transitions anticipated for Diethyl(iodo)germane are:

σ → σ *: These high-energy transitions involve electrons in the Ge-C, Ge-I, C-C, and C-H sigma bonds. They typically absorb in the far-UV region (below 200 nm).

n → σ : These are lower-energy transitions involving the promotion of an electron from a non-bonding lone pair on the iodine atom to an anti-bonding σ orbital, likely the σ* orbital of the Ge-I bond. berkeley.edu These transitions are responsible for the UV absorption of alkyl halides and are expected to occur in the near-UV region (around 200-260 nm). berkeley.edu

The presence of the heavy iodine atom is expected to give rise to an absorption band at a longer wavelength compared to analogous chloro- or bromo-germanes, consistent with trends observed in alkyl halides.

| Transition Type | Orbitals Involved | Expected Absorption Region |

| n → σ | I (lone pair) → σ(Ge-I) | Near-UV (~200-260 nm) |

| σ → σ | σ(Ge-C) → σ(Ge-C) | Far-UV (< 200 nm) |

| σ → σ | σ(C-C) → σ(C-C) | Far-UV (< 200 nm) |

This table outlines the primary electronic transitions expected for Diethyl(iodo)germane.

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to its ground state. It provides critical information about the excited-state dynamics and relaxation pathways. acs.org While certain complex organogermanium compounds with donor-acceptor architectures have been developed to exhibit thermally activated delayed fluorescence (TADF), simple, saturated alkylgermanes are generally not considered to be fluorescent. rsc.org

Upon UV excitation, molecules like Diethyl(iodo)germane are promoted to an excited state (e.g., via an n → σ* transition). berkeley.edu However, for alkyl halides, the excited state is often dissociative, meaning that relaxation typically occurs through non-radiative pathways, such as the cleavage of the carbon-halogen or in this case, the germanium-iodine bond. berkeley.edu This rapid dissociation process is much faster than the timescale for fluorescence emission, effectively quenching any potential luminescence. Therefore, significant fluorescence from Diethyl(iodo)germane is not expected. The study of its excited-state dynamics would likely focus on ultrafast photochemical processes like bond cleavage rather than emissive properties. rsc.orgaip.orgresearchgate.net

X-ray Absorption Near Edge Structure (XANES) spectroscopy is an element-specific technique that provides detailed information about the oxidation state, coordination geometry, and local electronic structure of the absorbing atom. mdpi.com For Diethyl(iodo)germane, Ge K-edge XANES would be employed to probe the environment of the germanium atom.

The spectrum is characterized by several key features:

Edge Position: The energy of the absorption edge is highly sensitive to the oxidation state of the absorbing atom. For Diethyl(iodo)germane, the germanium is in the +4 oxidation state, which would result in an absorption edge at a higher energy compared to Ge(II) compounds or elemental Ge(0). mdpi.com

Pre-edge Features: These weak features can appear just before the main absorption edge and are related to formally forbidden electronic transitions (e.g., 1s → 3d). Their intensity and position can provide insight into the coordination symmetry. For a tetrahedral Ge(IV) center, pre-edge features are expected to be weak.

White Line and Post-edge Resonances: The shape and intensity of the main absorption peak (the "white line") and the features in the post-edge region are fingerprints of the local geometry and the nature of the bonded atoms (the first few coordination shells). researchgate.net The spectrum of Diethyl(iodo)germane would reflect a tetrahedral environment with two carbon and one iodine atom as direct neighbors. rsc.orgresearchgate.net

By comparing the experimental spectrum to those of known germanium standards (e.g., GeI₄, tetraethylgermane), a precise characterization of the local structure can be achieved. mdpi.com

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. chemguide.co.uk Upon electron impact ionization, Diethyl(iodo)germane would form a molecular ion (M⁺˙), which then undergoes fragmentation through various pathways. libretexts.org

The primary fragmentation pathways for organogermanium halides are predictable and involve the cleavage of the weakest bonds and the formation of stable ions or neutral species. youtube.com Key expected fragmentation events for Diethyl(iodo)germane include:

Cleavage of the Ge-I bond: The Ge-I bond is the weakest covalent bond in the molecule, making the loss of an iodine radical (I•) a highly favorable pathway to produce the [Ge(C₂H₅)₂]⁺ ion.

Loss of an ethyl radical: Alpha-cleavage resulting in the loss of an ethyl radical (•C₂H₅) would lead to the formation of a [Ge(C₂H₅)I]⁺ ion.

Loss of ethene: A rearrangement reaction can lead to the elimination of a neutral ethene molecule (C₂H₄), resulting in an ion such as [Ge(C₂H₅)(H)I]⁺˙.

The presence of germanium's multiple stable isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge) would result in a characteristic isotopic cluster for each germanium-containing fragment, confirming the presence of the element in the ion.

| m/z (for ⁷⁴Ge) | Proposed Fragment Ion | Fragmentation Pathway |

| 288 | [Ge(C₂H₅)₂I]⁺˙ | Molecular Ion (M⁺˙) |

| 259 | [Ge(C₂H₅)I]⁺ | M⁺˙ - •C₂H₅ (Loss of ethyl radical) |

| 161 | [Ge(C₂H₅)₂]⁺ | M⁺˙ - •I (Loss of iodine radical) |

| 133 | [Ge(C₂H₅)(H)₂]⁺ | M⁺˙ - •I - C₂H₄ (Loss of I and ethene) |

| 105 | [Ge(H)₃]⁺ | Further fragmentation |

This table details the expected primary fragments for Diethyl(iodo)germane in an electron impact mass spectrum, calculated using the most abundant germanium isotope (⁷⁴Ge). The actual spectrum would show clusters of peaks for each fragment corresponding to the natural isotopic abundance of Ge.

X-ray Crystallography for Solid-State Molecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While a specific crystal structure for Diethyl(iodo)germane has not been reported, the general principles of organogermanium chemistry allow for a confident prediction of its molecular geometry. wikipedia.org

As a Ge(IV) compound, the germanium atom in Diethyl(iodo)germane is expected to be at the center of a distorted tetrahedral coordination environment. paperpublications.org It would be covalently bonded to two carbon atoms from the ethyl groups and one iodine atom. The VSEPR theory predicts that the bond angles would deviate from the ideal tetrahedral angle of 109.5° due to the differing steric bulk and electronegativity of the ethyl and iodo substituents. Specifically, the C-Ge-C angle would likely be slightly larger than 109.5° to accommodate the two ethyl groups, while the C-Ge-I angles would be adjusted accordingly. The Ge-C and Ge-I bond lengths would be consistent with those observed in other tetra-coordinated organogermanium iodide compounds.

| Structural Parameter | Atoms Involved | Expected Value |

| Bond Length | Ge-C | ~1.95 - 2.00 Å |

| Bond Length | Ge-I | ~2.65 - 2.75 Å |

| Bond Angle | C-Ge-C | ~110 - 114° |

| Bond Angle | C-Ge-I | ~105 - 109° |

| Molecular Geometry | - | Distorted Tetrahedral |

This table provides estimated molecular parameters for Diethyl(iodo)germane based on data from analogous organogermanium compounds. Definitive values can only be obtained through single-crystal X-ray diffraction analysis.

Electron Paramagnetic Resonance (EPR) for Radical Intermediate Identification

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable spectroscopic technique for the detection and characterization of paramagnetic species, including radical intermediates that may be formed during chemical reactions involving Diethyl(iodo)germane. This method provides detailed information about the electronic structure and the local environment of the unpaired electron, which is crucial for identifying transient radical species and understanding reaction mechanisms.

The primary parameters extracted from an EPR spectrum are the g-factor and hyperfine coupling constants. The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals, the g-value is typically close to that of a free electron (approximately 2.0023). However, in radicals centered on heavier atoms like germanium, spin-orbit coupling becomes more significant, leading to larger deviations in the g-value. This deviation can provide insights into the nature of the atom bearing the unpaired electron and the extent of spin delocalization onto neighboring atoms with large spin-orbit coupling constants, such as iodine.

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹³C, ⁷³Ge, ¹²⁷I). The resulting splitting pattern in the EPR spectrum can reveal the number and type of interacting nuclei, as well as their geometric relationship to the radical center. The magnitude of the hyperfine coupling constant is related to the spin density at the interacting nucleus.

Due to the transient and highly reactive nature of many radical intermediates, direct EPR studies on species like the diethyl(iodo)germyl radical are challenging and often require specialized techniques such as matrix isolation at low temperatures or the use of spin trapping agents.

Detailed Research Findings

For instance, research on a stable germanium(I)-centered radical anion stabilized by a bulky diamido ligand provides a basis for understanding the EPR parameters of a germanium-centered radical. In this system, both experimental and computational studies have been conducted to determine the g-tensor and hyperfine coupling constants. nih.gov

The g-tensor for this Ge(I) radical anion was found to be anisotropic, with the components g₁, g₂, and g₃ having distinct values. This anisotropy is a direct consequence of the spin-orbit coupling at the germanium center. The isotropic g-value (g_iso), calculated as the average of the principal components of the g-tensor, is significantly different from the free-electron g-value, which is characteristic of a radical centered on a heavy atom.

Hyperfine coupling to the magnetic isotopes of germanium (⁷³Ge, I = 9/2, 7.7% natural abundance) can provide direct evidence for the localization of the unpaired electron on the germanium atom. The hyperfine coupling tensor (A) is also often anisotropic. The isotropic hyperfine coupling constant (A_iso) is related to the s-orbital character of the singly occupied molecular orbital (SOMO). For the aforementioned Ge(I) radical anion, the A_iso value for ⁷³Ge was determined, indicating a small but non-zero s-orbital contribution to the SOMO, which is predominantly p-orbital in character. nih.gov

Furthermore, studies on germyl-substituted lead(III) and tin(III) radicals have shown that the introduction of germyl (B1233479) groups leads to an increase in the g_iso-values and g-anisotropies. This trend is attributed to the increased spin-orbit coupling associated with the heavier germanium atom. rsc.org For a hypothetical diethyl(iodo)germane radical, one would expect a significant contribution to the g-tensor from both the germanium and iodine atoms, given their relatively large spin-orbit coupling constants.

The hyperfine coupling to the protons of the ethyl groups would also provide valuable structural information. The magnitude of the α- and β-proton hyperfine coupling constants would depend on the geometry of the radical and the dihedral angles between the C-H bonds and the p-orbital containing the unpaired electron.

Data on Analogous Germanium-Centered Radical

The following interactive table presents experimental and simulated EPR data for a stable germanium(I)-centered radical anion, which serves as an analogue for understanding the potential EPR parameters of a diethyl(iodo)germane radical intermediate. nih.gov

| Parameter | Experimental Value | Simulated Value |

|---|---|---|

| g₁ | 2.060 | 2.060 |

| g₂ | 2.013 | 2.013 |

| g₃ | 1.980 | 1.980 |

| g_iso | 2.018 | 2.018 |

| A₁(⁷³Ge) (MHz) | 140 | 140 |

| A₂(⁷³Ge) (MHz) | 80 | 80 |

| A₃(⁷³Ge) (MHz) | 80 | 80 |

| A_iso(⁷³Ge) (MHz) | 100 | 100 |

Reactivity and Reaction Mechanisms of Diethyl Iodo Germane and Organogermanium Halides

Nucleophilic Substitution Reactions at the Germanium Center

Organogermanium halides, including Diethyl(iodo)germane, are key substrates for nucleophilic substitution reactions. These reactions are fundamental to the synthesis of a variety of organogermanium compounds with new Ge-C, Ge-O, Ge-N, and other bonds. wikipedia.org The reactivity of the germanium center is influenced by the nature of the organic substituents and the halogen atom.

The general mechanism involves the attack of a nucleophile on the electrophilic germanium atom, leading to the displacement of the halide ion. Common nucleophiles employed in these reactions include organolithium reagents, Grignard reagents, alkoxides, and amines. wikipedia.org For instance, the reaction of an organogermanium halide with an organolithium or Grignard reagent is a standard method for the formation of new germanium-carbon bonds, allowing for the introduction of various alkyl or aryl groups. wikipedia.org

Table 1: Examples of Nucleophilic Substitution Reactions with Organogermanium Halides

| Organogermanium Halide | Nucleophile | Product | Reference |

| R₃Ge-X | R'Li | R₃Ge-R' | wikipedia.org |

| R₃Ge-X | R'MgBr | R₃Ge-R' | wikipedia.org |

| R₃Ge-X | R'O⁻Na⁺ | R₃Ge-OR' | |

| R₃Ge-X | R'₂NH | R₃Ge-NR'₂ |

Note: R and R' represent alkyl or aryl groups; X represents a halogen.

The reactivity of organogermanium halides in nucleophilic substitution generally follows the order of the leaving group ability of the halide: I > Br > Cl > F. thieme-connect.de This trend makes Diethyl(iodo)germane a particularly reactive substrate for these transformations.

Transformations Involving the Germanium-Halogen Bond

The germanium-halogen bond in compounds like Diethyl(iodo)germane is the primary site of reactivity and can undergo several important transformations beyond simple nucleophilic substitution. thieme-connect.de

Cleavage of the Ge-X Bond: The Ge-X bond can be cleaved by various reagents. For example, reduction with hydride sources like lithium aluminum hydride (LiAlH₄) is a common method to convert organogermanium halides to the corresponding organogermanium hydrides (R₃GeH). loc.gov This transformation is crucial for the synthesis of hydrogermanes, which are important reagents in their own right.

Halogen Exchange: Substitution of one halogen for another is a facile process. For instance, treating an organogermanium iodide or bromide with a fluoride (B91410) source, such as lead(II) fluoride (PbF₂) or silver fluoride (AgF), can be used to synthesize the corresponding organogermanium fluorides. thieme-connect.de

Methylene (B1212753) Insertion: In certain cases, a methylene group can be inserted into the germanium-halogen bond using diazomethane, often catalyzed by copper powder. thieme-connect.de This reaction provides a route to α-haloalkylorganogermanium compounds.

Addition Reactions to Unsaturated Systems

Diethyl(iodo)germane and related organogermanium halides can participate in addition reactions with unsaturated organic molecules like alkenes and alkynes. These reactions are pivotal for the construction of more complex organogermanium structures. sioc-journal.cn

Hydrogermylation Reactions of Alkenes and Alkynes

Hydrogermylation involves the addition of a Ge-H bond across a carbon-carbon double or triple bond. chinesechemsoc.org While this reaction typically starts from an organogermanium hydride, organogermanium halides can be converted in situ to the hydride, which then participates in the hydrogermylation. loc.gov The addition can proceed through either radical or transition-metal-catalyzed pathways, often with varying regio- and stereoselectivity. chinesechemsoc.orgacs.org

Radical-initiated hydrogermylation, often using initiators like AIBN or triethylborane, can lead to the formation of (Z)-vinylgermanes from α-trifluoromethylated alkynes. acs.org Transition-metal catalysis, employing catalysts based on rhodium or palladium, offers an alternative pathway that can provide complementary stereoselectivity. acs.orgresearchgate.net

Germylzincation and Related Carbometallation Processes

Germylzincation is a process where a germyl (B1233479) group and a zinc species add across an unsaturated bond. researchgate.net This reaction can be initiated by the reaction of an organogermanium hydride with diethylzinc (B1219324) (Et₂Zn) and proceeds via a radical mechanism. researchgate.net The resulting β-zincated vinylgermanes are stable intermediates that can be further functionalized through subsequent cross-coupling reactions. researchgate.netresearchgate.net This method allows for the regio- and stereoselective synthesis of highly substituted vinylgermanes. researchgate.net While direct use of diethyl(iodo)germane in this specific reaction is less common, the underlying principles of germylmetalation are relevant to the broader reactivity of organogermanium species.

Radical Processes in Organogermanium Chemistry

Organogermanium compounds, including halides, are known to participate in a variety of radical reactions. rsc.orgrsc.org The generation and reactivity of germyl radicals are central to these processes. ontosight.ai

Formation and Reactivity of Germyl Radicals

Germyl radicals (R₃Ge•) can be generated from organogermanium halides through several methods. One common approach is the homolytic cleavage of the Ge-X bond, which can be induced by photolysis or by reaction with radical initiators. rsc.orgwikipedia.org For example, photoirradiation can lead to the homolysis of the C-Ge bond in alkyl germanes, generating alkyl radicals. wikipedia.org

Once formed, germyl radicals are highly reactive intermediates. ontosight.ai They can participate in a range of reactions, including:

Abstraction: They can abstract atoms, typically hydrogen, from other molecules. ontosight.ai

Addition: They can add to unsaturated systems like alkenes and alkynes, which is the basis for radical-mediated hydrogermylation. acs.org

Coupling: They can couple with other radicals.

The reactivity of germyl radicals is intermediate between that of silyl (B83357) and stannyl (B1234572) radicals. wikipedia.org This positioning allows for unique reactivity and selectivity in organic synthesis. For instance, the slower rate of hydrogen abstraction by carbon-centered radicals from tributylgermanium hydride compared to tributyltin hydride can lead to improved yields in cyclization reactions. researchgate.net

Table 2: Comparison of Bond Dissociation Energies (BDEs)

| Bond | BDE (kJ/mol) | Reference |

| C-Si | ~318 | |

| C-Ge | ~265 | |

| Ge-H | ~343 | wikipedia.org |

The data in the table highlights the relative weakness of the C-Ge bond compared to the C-Si bond, which influences the propensity of these compounds to undergo radical cleavage. The relatively strong Ge-H bond is also a key factor in the thermodynamics of hydrogermylation reactions. wikipedia.org

Single Electron Transfer (SET) Mechanisms in Germanium Chemistry

Single Electron Transfer (SET) is a fundamental process in chemistry involving the transfer of a single electron from one chemical species to another, often creating radical intermediates. In the context of organogermanium chemistry, SET mechanisms play a significant role in the reactivity of compounds like diethyl(iodo)germane.

Organogermanium compounds can participate in SET reactions where the germanium center, depending on its polarization, can form a transient germanium-centered radical. researchgate.net Germyl halides, such as diethyl(iodo)germane, are typically considered precursors to progermanium-centered cations due to the electronegativity of the halogen. researchgate.net However, under specific reaction conditions, they can be involved in SET pathways. For example, the reaction of certain germyllithium compounds with methyl iodide proceeds through an SET mechanism, leading to dimethylated products and the detection of transient radical species by Electron Spin Resonance (ESR) studies. researchgate.net

The general principle of SET in this context can be summarized as the one-electron oxidation or reduction of the organogermanium species. researchgate.netsigmaaldrich.com This process is crucial for initiating certain transformations and forming reactive intermediates that would be inaccessible through traditional two-electron pathways. numberanalytics.com The spontaneity and feasibility of a photoinduced SET reaction can often be predicted by examining the Gibbs free energy, which relies on the redox potentials of the catalyst and the substrate. sigmaaldrich.com

Table 1: Single Electron Transfer (SET) in Organogermanium Chemistry

| Precursor Type | SET Process | Intermediate Species | Example Reaction Context |

|---|---|---|---|

| Germyl Halide (e.g., R₂GeIX) | One-electron reduction | Germanium-centered radical (R₂GeI•⁻) | Reactions with strong reducing agents or photoredox catalysis |

| Germyl Anion (e.g., R₃Ge⁻) | One-electron oxidation | Germanium-centered radical (R₃Ge•) | Reaction with an alkyl halide like methyl iodide researchgate.net |

| Neutral Germane (B1219785) (e.g., R₃GeH) | One-electron oxidation | Germanium-centered radical cation (R₃GeH•⁺) | Photo-oxidation or reaction with a strong oxidant |

Disproportionation and Redistribution Reactions of Organogermanium Species

Disproportionation and redistribution reactions are common in organometallic chemistry, involving the exchange of substituents around a central atom. For organogermanium species like diethyl(iodo)germane, these reactions lead to a mixture of products with different degrees of substitution. thieme-connect.de

A redistribution reaction between two organogermanium compounds, or between an organogermanium halide and a germanium tetrahalide, results in the scrambling of substituents. For instance, the reaction between tetra-n-butylgermanium and germanium tetrachloride can produce a range of butylgermanium chlorides. acs.org These reactions are often catalyzed by Lewis acids, such as aluminum bromide, which polarize the germanium-carbon or germanium-halogen bond, facilitating substituent exchange. researchgate.net

The thermodynamics of these reactions, particularly bond redistribution or disproportionation, have been studied. csic.es For a reaction like:

2 GeH₂X₂ ⇌ GeH₃X + GeHX₃

The enthalpy change is often small but shows consistent trends. csic.es This indicates that while the reactions may be close to thermoneutral, specific products can be favored under certain conditions. For mixed fluorochlorogermanes, the disproportionation enthalpies can be significant, suggesting that the stability of the products plays a major role. csic.es In the case of diethyl(iodo)germane, a redistribution reaction, especially upon heating or in the presence of a catalyst, could lead to the formation of diethyl(diiodo)germane and triethyl(iodo)germane.

Table 2: Illustrative Redistribution Reactions of Organogermanes

| Reactant 1 | Reactant 2 | Catalyst | Potential Products |

|---|---|---|---|

| R₄Ge | GeX₄ | Lewis Acid (e.g., AlCl₃) | R₃GeX, R₂GeX₂, RGeX₃ |

| 2 R₂GeHX | Heat/Catalyst | None/Lewis Acid | R₂GeH₂ + R₂GeX₂ |

| 2 Et₂GeHI | Heat/Catalyst | None/Lewis Acid | (Et₂GeI)₂ or Et₃GeI + EtGeI₃ |

Note: The products shown are representative of the types of species formed through substituent exchange.

Stereochemical Control and Selectivity in Organogermanium Reactions

Achieving stereochemical control and high selectivity is a primary goal in modern synthetic chemistry. In organogermanium chemistry, significant strides have been made in directing the outcomes of reactions to produce specific isomers with high fidelity. nih.govrsc.org

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. A notable example is the radical hydrogermylation of certain alkynes. The use of organogermanium hydrides in the presence of a radical initiator can lead to the trans-addition of the germyl radical across the triple bond, selectively producing the Z-isomer of the resulting vinylgermane. rsc.org While general, this principle highlights a pathway where organogermanium halides, after conversion to the corresponding hydride, could be used to generate stereodefined products.

Chemoselectivity: This is the selective reaction of one functional group in the presence of others. Organogermanium compounds exhibit excellent chemoselectivity in certain reactions. wikipedia.org For instance, the C-Ge bond can be selectively functionalized via an electrophilic aromatic substitution (SEAr)-type pathway in the presence of other reactive groups like boronic esters or even other organometallic moieties like trialkyltin groups. wikipedia.org This allows for orthogonal functionalization, where different parts of a molecule can be addressed sequentially and selectively. wikipedia.org A compound like diethyl(iodo)germane, being an organogermanium halide, is a key precursor for many of these transformations, either directly or through conversion to other reactive organogermanes. thieme-connect.de

Recent advancements have also focused on the synthesis of chiral germanium centers, which is fundamental for stereochemical control. nih.gov Methodologies that transform simple precursors like germanium tetrachloride into chiral products open up possibilities for the stereospecific manipulation of germanium cations, anions, and radicals, thereby expanding the scope of asymmetric synthesis in organogermanium chemistry. nih.gov

Table 3: Types of Selectivity in Organogermanium Reactions

| Selectivity Type | Description | Example |

|---|---|---|

| Stereoselectivity | Preferential formation of a specific stereoisomer. | Radical hydrogermylation of α-CF₃-alkynes selectively yields Z-vinylgermanes. rsc.org |

| Chemoselectivity | Preferential reaction of one functional group over others. | Ipso-halogenation at a C-Ge bond in the presence of an electron-rich arene. wikipedia.org |

| Regioselectivity | Preferential reaction at a specific position in a molecule. | Addition of a germyl radical to a specific carbon of an asymmetric alkyne. |

Theoretical and Computational Investigations of Diethyl Iodo Germane Systems

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Diethyl(iodo)germane, methods like Density Functional Theory (DFT) would be employed to determine its optimized geometry, bond lengths, and bond angles.

The nature of the chemical bonds, particularly the germanium-carbon (Ge-C) and germanium-iodine (Ge-I) bonds, can be elucidated through bonding analysis techniques. Natural Bond Orbital (NBO) analysis is a powerful method for transforming the calculated wavefunction into a representation that aligns with Lewis structures, showing localized bonds and lone pairs. uni-muenchen.de This analysis provides insights into atomic charges, hybridization, and donor-acceptor interactions between orbitals, which are crucial for understanding the polarity and stability of the bonds. researchgate.netfaccts.de For instance, NBO analysis of related Group 14 metal halide complexes shows that the natural charge at the metal center is a key electronic feature. researchgate.net The analysis of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting the molecule's reactivity. masterorganicchemistry.com

Table 1: Illustrative Calculated Structural and Electronic Properties of Diethyl(iodo)germane Note: The following data are hypothetical examples of what would be obtained from DFT and NBO calculations, presented for illustrative purposes.

| Parameter | Method | Calculated Value | Description |

|---|---|---|---|

| Ge-I Bond Length | DFT (B3LYP/6-31G*) | ~2.55 Å | The distance between the Germanium and Iodine nuclei. |

| Ge-C Bond Length | DFT (B3LYP/6-31G*) | ~1.98 Å | The distance between the Germanium and Carbon nuclei of the ethyl group. |

| C-Ge-C Bond Angle | DFT (B3LYP/6-31G*) | ~112° | The angle formed by the two ethyl groups attached to Germanium. |

| Natural Charge on Ge | NBO | +0.75 e | The partial atomic charge on the Germanium atom, indicating its electrophilicity. |

| Natural Charge on I | NBO | -0.45 e | The partial atomic charge on the Iodine atom, reflecting the polar nature of the Ge-I bond. |

| HOMO Energy | DFT | -6.2 eV | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

Simulation and Interpretation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. arxiv.orgresearchgate.net By calculating the vibrational frequencies and NMR chemical shifts, a theoretical spectrum can be generated that aids in the analysis of experimental data.

Vibrational spectra (Infrared and Raman) can be simulated by calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix) at the optimized geometry. rsc.orgmdpi.com The resulting frequencies and intensities correspond to the vibrational modes of the molecule, such as the characteristic stretching and bending of the Ge-C, Ge-I, and C-H bonds.

Similarly, NMR spectra (¹H, ¹³C) can be predicted with high accuracy using DFT calculations. d-nb.info These calculations provide theoretical chemical shifts for each nucleus, which are essential for assigning peaks in experimental NMR spectra and confirming the molecular structure. thieme-connect.de

Table 2: Representative Simulated Vibrational Frequencies for Diethyl(iodo)germane Note: These values are hypothetical and represent typical outputs from computational vibrational spectroscopy.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Spectroscopic Activity | Description |

|---|---|---|---|

| Ge-I Stretch | ~250 | IR, Raman | Vibration involving the stretching of the Germanium-Iodine bond. |

| Ge-C Symmetric Stretch | ~580 | IR, Raman | In-phase stretching of the two Germanium-Carbon bonds. |

| CH₂ Scissoring | ~1450 | IR | Bending motion of the methylene (B1212753) groups in the ethyl substituents. |

Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry is a key tool for investigating the pathways of chemical reactions, providing details that are often difficult to observe experimentally. scielo.brrsc.org For Diethyl(iodo)germane, computational studies could map out the potential energy surface for reactions such as nucleophilic substitution at the germanium center.

By applying Transition State Theory (TST), the structures and energies of reactants, products, and high-energy transition states can be calculated. wikipedia.orglibretexts.org This allows for the determination of activation energy barriers, which are critical for understanding reaction rates and feasibility. ox.ac.uk For example, DFT calculations on related organogermane cross-coupling reactions have shown that a conventional concerted mechanism has a high energy barrier, suggesting alternative pathways are more likely. wikipedia.org Such studies can reveal whether a proposed mechanism is concerted or proceeds through intermediates. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The ethyl groups in Diethyl(iodo)germane can rotate around the Ge-C bonds, leading to different spatial arrangements or conformations. Conformational analysis involves mapping the potential energy of the molecule as a function of these rotations to identify the most stable conformers and the energy barriers between them.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of Diethyl(iodo)germane over time. rsc.org By simulating the motion of atoms based on classical mechanics, MD can explore the conformational landscape, especially in different environments like solvents or at various temperatures. researchgate.net While less common for small molecules in isolation, MD is a powerful tool for understanding the behavior of molecules in a condensed phase.

Assessment of Electronic Effects and Reactivity Descriptors

Reactivity descriptors derived from quantum chemical calculations help to predict how a molecule will behave in a chemical reaction. The energies and shapes of the frontier molecular orbitals (HOMO and LUMO) indicate the most likely sites for nucleophilic and electrophilic attack. masterorganicchemistry.com

Population analysis methods, such as Mulliken population analysis or the more robust Natural Population Analysis (NPA) from NBO, assign partial charges to each atom in the molecule. uni-muenchen.dewikipedia.orgq-chem.com These charges reveal the electrostatic potential of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Diethyl(iodo)germane, the germanium atom is expected to be electrophilic due to the attached electronegative iodine atom, making it a target for nucleophiles.

Table 3: Key Compounds Mentioned

| Compound Name |

|---|

Coordination Chemistry and Catalytic Roles of Organogermanium Halides

Ligand Properties of Organogermyl Halides in Metal Complexes

Organogermyl halides, including by extension Diethyl(iodo)germane, are expected to exhibit distinct ligand properties. The germanium center, bearing two ethyl groups and an iodine atom, possesses a lone pair of electrons that can be donated to a metal center, thereby functioning as a Lewis base. The presence of the electronegative iodine atom is anticipated to modulate the electronic properties of the germanium donor atom, influencing the strength and nature of the metal-germanium bond.

Synthesis and Structural Characterization of Metal-Germanium Coordination Complexes

The synthesis of metal complexes featuring a Diethyl(iodo)germane ligand would likely proceed through the reaction of the organogermanium halide with a suitable metal precursor. Common synthetic routes could involve the displacement of a labile ligand from a metal complex by Diethyl(iodo)germane or the oxidative addition of the Ge-I bond to a low-valent metal center.

To date, the scientific literature lacks specific reports on the synthesis and structural characterization of metal complexes containing a Diethyl(iodo)germane ligand. Consequently, no data is available on bond lengths, bond angles, or crystal structures for such compounds.

Metal-Germanium Bond Characterization and Reactivity in Catalytic Cycles

The nature of the metal-germanium bond in hypothetical Diethyl(iodo)germane complexes would be of fundamental interest. This bond is expected to have both sigma-donating and potentially pi-accepting character, depending on the nature of the metal and the other ligands present. Spectroscopic techniques such as NMR and IR, alongside computational studies, would be invaluable in elucidating the electronic structure of this bond.

The reactivity of the metal-germanium bond would be central to any potential catalytic applications. Cleavage of the Ge-I bond upon coordination or subsequent reactions could lead to the formation of germylene or germyl (B1233479) radical intermediates, which are known to be active in various catalytic transformations. However, in the absence of any synthesized complexes, the reactivity of a metal-Diethyl(iodo)germane bond remains a matter of speculation.

Role of Organogermanium Species in Homogeneous Catalysis

Organogermanium compounds have demonstrated utility in a range of homogeneous catalytic reactions. Their roles often involve participation in transmetalation, oxidative addition, and reductive elimination steps within a catalytic cycle.

Transition Metal-Catalyzed Transformations Involving Germanium Centers

While there are no specific examples of Diethyl(iodo)germane in transition metal-catalyzed transformations, related organogermanium compounds have been employed in cross-coupling reactions and hydrogermylation processes. These reactions leverage the reactivity of the carbon-germanium or germanium-hydride bond to form new carbon-carbon or carbon-element bonds.

Germylene and Germyl Radical Complexes as Catalytic Intermediates

The generation of germylene (R₂Ge:) and germyl radical (R₃Ge•) species from organogermanium precursors is a key step in many catalytic cycles. These highly reactive intermediates can participate in a variety of bond-forming and bond-breaking processes. It is conceivable that Diethyl(iodo)germane could serve as a precursor to diethylgermylene or a related germyl radical under appropriate reaction conditions, although this has not been experimentally verified.

Potential Applications in Heterogeneous Catalysis (Germanium-based Materials)

Germanium-based materials, such as germanium oxides and alloys, are known to exhibit catalytic activity in various heterogeneous processes. Organogermanium compounds can serve as precursors for the synthesis of these materials. For instance, Diethyl(iodo)germane could potentially be used in chemical vapor deposition (CVD) or sol-gel processes to prepare germanium-containing thin films or nanoparticles with catalytic properties. However, no studies have specifically reported the use of Diethyl(iodo)germane for this purpose.

Advanced Research Applications of Diethyl Iodo Germane and Organogermanium Building Blocks

Precursors for Advanced Materials Science

Organogermanium compounds serve as crucial precursors in the development of novel materials with tailored properties, particularly in the fields of thin-film deposition and optoelectronics.

Chemical Vapor Deposition (CVD) Precursors for Thin Films and Semiconductors

The controlled deposition of germanium-containing thin films is essential for fabricating advanced semiconductor devices and optoelectronic components. Organogermanium compounds, due to their volatility and the ability to form Ge-C bonds, are well-suited as precursors in Chemical Vapor Deposition (CVD) and related techniques. These precursors allow for the formation of germanium (Ge), silicon-germanium (SiGe), and other germanium-alloy films with precise control over composition and thickness, often at lower temperatures than traditional germanium sources like germane (B1219785) (GeH₄) researchgate.netgoogle.comgoogle.com.

For instance, diorganogermanes, a class to which diethyl(iodo)germane belongs, have been investigated as molecular precursors for the vapor phase deposition of germanium-containing epitaxial films researchgate.netgoogle.com. These compounds can be decomposed at elevated temperatures to yield high-purity germanium films, which are critical for applications in integrated circuits and heterojunction bipolar transistors google.com. The use of organogermanium precursors offers advantages over gaseous germane, such as improved handling characteristics and potentially lower deposition temperatures, which is beneficial for substrate compatibility and energy efficiency google.com. While specific details on Diethyl(iodo)germane's direct use in CVD are limited in the provided search results, its structural features align with the general class of organogermanium precursors employed for depositing germanium-based thin films for semiconductor applications researchgate.netgoogle.comgoogle.com.

Table 7.1.1: Organogermanium Compounds as CVD Precursors

| Precursor Class | Example Compounds (General) | Key Properties for CVD | Applications | Relevant Citations |

| Germanes | GeH₄, Ge₂H₆ | Gaseous, high purity, requires safety precautions | High-purity Ge films, semiconductors | researchgate.netgoogle.com |

| Diorganogermanes | R₂GeH₂, R₂GeX₂ | Volatile, tunable decomposition temperatures, Ge-C bonds | Ge films, SiGe films, electronic devices | researchgate.netgoogle.com |

| Organogermanium Halides | RGeCl₃, R₂GeCl₂ | Reactive, suitable for MOCVD | Ge-containing films, SiGe alloys | google.comgoogle.com |

Synthesis of Germanium-based Perovskites for Optoelectronic Devices

Germanium-based halide perovskites are emerging as promising lead-free alternatives in optoelectronic devices, including solar cells and light-emitting diodes (LEDs) preprints.orguq.edu.auresearchgate.net. These materials offer tunable optical and electronic properties, with research focusing on enhancing their stability and efficiency preprints.orgresearchgate.net. While direct use of Diethyl(iodo)germane as a precursor in perovskite synthesis is not explicitly detailed in the provided results, organogermanium compounds, in general, are fundamental to introducing germanium into these complex halide structures preprints.orgresearchgate.net. The development of efficient synthetic routes to germanium-containing perovskites often relies on the availability of suitable germanium precursors that can be incorporated into the perovskite lattice preprints.orgresearchgate.net. Research into germanium-based perovskites like CH₃NH₃GeI₃ highlights the potential, alongside challenges such as Ge²⁺ oxidation, which drives the search for stable organogermanium precursors and material engineering strategies preprints.org.

Table 7.1.2: Germanium-Based Perovskites in Optoelectronics

| Material Type | Example Composition | Key Properties | Applications | Challenges | Relevant Citations |

| Germanium Halide Perovskites | CH₃NH₃GeI₃ | Good optical properties, high charge carrier mobility | Solar cells, optoelectronic devices | Instability (Ge²⁺ oxidation), lower efficiency | preprints.orgresearchgate.net |

| Mixed-Composition Perovskites | Sn-Ge, Bi-Sb based | Improved stability, tunable properties | Solar cells, optoelectronic devices | Efficiency still below lead-based counterparts | preprints.org |

Organogermanium Compounds in Complex Organic Synthesis

Beyond materials science, organogermanium compounds are valuable reagents and building blocks in complex organic synthesis, facilitating the formation of new carbon-carbon bonds, enabling the development of chiral molecules, and finding utility in photochemistry.

Reagents for Carbon-Carbon Bond Formation

Organogermanium compounds exhibit versatile reactivity, enabling their use in various carbon-carbon bond-forming reactions. The Ge-C bond's reactivity profile, often situated between that of organosilicon and organotin compounds, allows for unique synthetic transformations wikipedia.org. These compounds can participate in cross-coupling reactions, germylation of amides, and other nucleophilic or electrophilic transformations, providing access to functionalized organic molecules researchgate.netnih.govacs.orgresearchgate.netnih.gov. For instance, hydrogermylation of unsaturated carbon-carbon bonds is a direct and atom-economic method for constructing C-Ge bonds, which can then be further elaborated researchgate.netnih.govacs.orgchinesechemsoc.org. Organogermanium reagents can act as nucleophiles or electrophiles depending on the reaction conditions and the nature of the germanium species, making them adaptable for constructing complex molecular architectures researchgate.netpharmacy180.com.

Table 7.2.1: Organogermanium Compounds in C-C Bond Formation

| Reaction Type | Organogermanium Role | Specific Transformations | Applications | Relevant Citations |

| Cross-Coupling Reactions | Nucleophile/Electrophile | C-C bond formation via coupling with organic halides/electrophiles | Synthesis of complex organic molecules, functionalized organogermanes | wikipedia.orgresearchgate.net |

| Hydrogermylation | Hydride/Germyl (B1233479) source | Addition of Ge-H or Ge-R to C=C or C≡C bonds | Synthesis of vinylgermanes, alkynylgermanes, C-Ge bond formation | researchgate.netnih.govacs.orgchinesechemsoc.org |

| Germylation Reactions | Germylating Agent | Introduction of germyl groups into organic frameworks (e.g., amides, nucleosides) | Synthesis of germanium-containing nucleoside analogues, functionalized molecules | researchgate.netresearchgate.netnih.gov |

Development of Chiral Organogermanium Compounds

The synthesis and application of chiral organogermanium compounds represent a significant area of research, driven by their potential as chiral catalysts and building blocks in asymmetric synthesis chinesechemsoc.orgresearchgate.netconicet.gov.arresearchgate.net. Methods for creating chirality at the germanium center or incorporating chiral organic moieties onto germanium have been developed. For example, copper-catalyzed asymmetric hydrogermylation of alkenes allows for the efficient construction of enantioenriched carbon- and germanium-stereogenic germanes chinesechemsoc.org. Other strategies include deborylative alkylation of germanium chlorides followed by copper-catalyzed desymmetrization of prochiral diols to generate chiral germanium centers researchgate.net. Furthermore, organogermanium compounds, such as those containing menthyl groups, have been used to prepare supported chiral Pt-based catalysts for enantioselective hydrogenation reactions conicet.gov.arresearchgate.net. These advancements are crucial for accessing optically active organogermanes, which are limited in number but hold promise for applications in pharmacology and organocatalysis chinesechemsoc.org.

Table 7.2.2: Synthesis and Applications of Chiral Organogermanium Compounds

| Synthesis Method | Chiral Inducer/Ligand | Resulting Chirality | Applications | Relevant Citations |

| Asymmetric Hydrogermylation | Chiral Ligands | C- and Ge-stereogenic | Synthesis of chiral germanes | chinesechemsoc.org |

| Deborylative Alkylation & Desymmetrization | N/A | Ge-stereogenic | Access to chiral germanium centers | researchgate.net |

| Surface Modification of Metal Catalysts (e.g., Pt) | (-)-Menthyl groups | Ge-functionalized | Enantioselective hydrogenation catalysts | conicet.gov.arresearchgate.net |

| Optical Resolution / Enzyme-catalyzed Desymmetrization | N/A | Ge-stereogenic | Preparation of enantiomerically pure organogermanes (historical methods) | chinesechemsoc.org |

Photoinitiator Development and Photopolymerization Research

Organogermanium compounds, particularly acylgermanes, have emerged as highly efficient and often non-toxic photoinitiators for visible-light-induced free-radical polymerization (FRP) nih.govresearchgate.netresearchgate.net. Upon absorption of light, these compounds undergo homolytic bond cleavage, generating reactive radicals that initiate the polymerization process nih.govresearchgate.net. Tetraacylgermanes, with multiple chromophore units, exhibit enhanced light absorption and reactivity compared to simpler acylgermanes, making them valuable for various photopolymerization applications, including dental composites, coatings, and 3D lithography researchgate.net. The ability to fine-tune their absorption properties by modifying substituents allows for compatibility with different light sources, such as LEDs nih.govresearchgate.net. These germanium-based photoinitiators offer advantages such as fast photobleaching and resistance to oxygen inhibition, contributing to their growing importance in advanced manufacturing and biomedical fields nih.govresearchgate.net.

Table 7.2.3: Germanium-Based Photoinitiators in Photopolymerization

| Photoinitiator Type | Example Structure/Class | Mechanism | Absorption Wavelengths | Applications | Relevant Citations |

| Acylgermanes | Monoacylgermanes | Type I (Homolytic Cleavage) | UV/Visible | Photopolymerizable adhesives, coatings, 3D lithography, dental materials | nih.govresearchgate.netresearchgate.net |

| Tetraacylgermanes | R₃Ge(COR')₄ | Type I (Homolytic Cleavage) | Visible Light (tunable) | High-performance photopolymerization, dental composites, 3D printing | nih.govresearchgate.net |

| Germenolate Complexes | Triacylgermenolates | Radical anion formation, then cleavage | Visible Light | Precursors for novel Ge-based photoinitiators with broad absorption tails | researchgate.net |

Compound Name List:

Diethyl(iodo)germane

Germane (GeH₄)

Digermane (Ge₂H₆)

Tetraethylgermane

Triethylgermanium

Tributylgermanium

Germanium tetrachloride (GeCl₄)

Tetra(propan-2-yloxy)germane

Germanium tetraethoxide

Tetra-n-butoxygermane

Tri( )-menthylgermanium

Acylgermanes

Tetraacylgermanes

Triacylgermenolates

Bis(4-methoxybenzoyl)diethylgermane (Ivocerin)

Diorganogermanes

Halogermanes

Organogermanium halides

Germanium (Ge)

Silicon-germanium (SiGe)

CH₃NH₃GeI₃

Supramolecular Assembly and Material Architectures Involving Organogermanium Units

Organogermanium compounds, particularly those featuring germanium in its +4 oxidation state, are increasingly recognized for their potential in constructing sophisticated supramolecular assemblies and novel material architectures. Their unique electronic properties, tunable coordination chemistry, and the ability to form robust Ge-C and Ge-heteroatom bonds make them versatile building blocks. While specific studies detailing the direct use of Diethyl(iodo)germane in these advanced applications are still emerging, its structural characteristics—an organogermanium halide—place it within a class of precursors actively investigated for material synthesis. This section explores the broader landscape of organogermanium units in supramolecular assembly and material architectures, highlighting research findings and potential roles for compounds like Diethyl(iodo)germane.

Supramolecular Assembly Utilizing Organogermanium Moieties

Supramolecular chemistry relies on the non-covalent interactions between molecules to create ordered structures. Organogermanium compounds can participate in such assemblies through various mechanisms, often involving coordination to metal centers or acting as structural scaffolds.

Material Architectures Derived from Organogermanium Precursors

Organogermanium compounds serve as crucial precursors for the synthesis of various functional nanostructured materials and advanced architectures. The reactivity of the Ge-halide bond, as present in Diethyl(iodo)germane, is particularly valuable for initiating polymerization, surface functionalization, or incorporation into complex frameworks.

Germanium Nanowires and Nanoparticles: Solution-phase synthesis routes utilizing organogermanium precursors have enabled the formation of germanium nanowires and nanoparticles. For example, germanium 2,6-dibutylphenoxide has been employed as a precursor for the solution synthesis of Ge⁰ nanowires, where mechanisms involving self-seeding and self-assembly of smaller rods contribute to the growth of ordered structures acs.org. Similarly, organogermanium polymers have been shown to act as sources for in situ formation of Ge nanoparticles upon heating, leading to dense crystalline films capes.gov.br. The ability to control the size and morphology of these germanium nanostructures is critical for their application in electronics and photonics.

Mixed Silicon-Germanium Frameworks: The synthesis of complex molecular frameworks involving both silicon and germanium has also been achieved using organometallic precursors. The sila-Wagner–Meerwein rearrangement has been extended to create mixed silicon–germanium diamondoids, effectively forming molecular "alloys" with tailored properties acs.org. These studies highlight the potential for combining different group 14 elements to achieve novel material properties through precise molecular design.

Functionalized Materials: Organogermanium compounds can be used to functionalize existing materials or to create new ones with specific properties. For instance, organotin and organogermanium linkers have been explored for functionalizing polyoxotungstates researchgate.net. Furthermore, iodo-functionalized metal-organic frameworks (MOFs) have been synthesized for catalytic applications wikipedia.org. While Diethyl(iodo)germane itself may not be directly incorporated as a linker in MOFs, its reactive iodo group suggests potential for post-synthetic modification or as a precursor for creating functionalized germanium-containing building blocks.

The Role of Diethyl(iodo)germane as a Precursor

Diethyl(iodo)germane, (C₂H₅)₂GeI₂, is an organogermanium halide. Compounds of this class are generally reactive and serve as versatile precursors in organometallic synthesis. The presence of two ethyl groups provides organic character and influences solubility and steric properties, while the germanium-iodine bond is susceptible to nucleophilic attack, oxidative addition, or reductive elimination, making it a reactive site for forming new bonds.

In the context of supramolecular assembly and material architectures, Diethyl(iodo)germane could potentially function in several ways:

As a source of organogermanium fragments: It can be used in reactions that deposit germanium-containing species, analogous to how other organogermanium precursors are employed in the synthesis of germanium nanostructures or clusters nih.govacs.orgcapes.gov.br.

For functionalization: The iodo group can be a handle for further chemical modification, allowing the attachment of other functional moieties or linking to larger molecular frameworks.

In coordination chemistry: While less common for simple alkyl halides compared to more complex ligands, the Ge-I bond could potentially participate in certain coordination events or be transformed into more complex ligands.

Research into organogermanium compounds, including halides and alkyl derivatives, is crucial for expanding the toolkit available for designing advanced materials. The specific properties and reactivity of Diethyl(iodo)germane make it a candidate for exploration in these burgeoning fields, contributing to the development of new germanium-based supramolecular assemblies and material architectures.

Data Tables:

Table 1: Properties of Germanium Complexes in Supramolecular Assemblies

| Compound/Complex Type | Ligands/Components | Key Structural Feature / Coordination | HOMO/LUMO Gap (eV) | Redox Potential Shift (vs. Ligand) | Reference |

| Ge(IV) complexes with dihydroxynaphthalene and bipyridine/phenanthroline | 2,3-dihydroxynaphthalene, 2,2′-bipyridine / 1,10-phenanthroline | Ge(IV) center, axial coordination | ~2 | Oxidation: +0.31–0.34 V Reduction: -1.08–1.15 V | rsc.org |

| Organogermanium(IV) catecholates (R'₂Ge(Cat)) | Catecholate (Cat) | Tetracoordinate Ge(IV) | Not specified | Oxidation: +0.18–0.24 V (vs. Sb(V)) | mdpi.com |

| Supramolecular salts ([M(ligand)n]₂[Ge₂(OH)₂(Tart)₂]·xH₂O) | Tartratogermanate anions, Metal complex cations | Trigonal bipyramidal Ge coordination | Not specified | Not specified | researchgate.net |

| Aryl Organogermanium Ge-O Derivatives (e.g., [(p-FC₆H₄)₃Ge]₂O) | Aryl groups, Oxygen bridges | Distorted tetrahedral Ge | Not specified | Not specified | nih.gov |

Note: "Not specified" indicates that the specific data point was not detailed in the respective search result for this category.

Q & A

Q. What are the standard synthetic routes for Diethyl(iodo)germane, and how can researchers optimize yield and purity?

Diethyl(iodo)germane is typically synthesized via alkylation of germanium halides. For example, reacting triethylgermane with iodine under controlled conditions (e.g., inert atmosphere, low temperature) can yield the compound. Optimization involves adjusting stoichiometric ratios, reaction time, and purification techniques like vacuum distillation or column chromatography. Monitoring reaction progress via FT-IR or NMR spectroscopy ensures intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing Diethyl(iodo)germane’s molecular structure?

- NMR Spectroscopy : and NMR confirm ethyl group environments, while NMR (if accessible) provides direct insights into germanium coordination.

- X-ray Crystallography : Resolves bond lengths (e.g., Ge–I, ~2.5 Å) and tetrahedral geometry around germanium.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., , MW ≈ 256.1 g/mol) and isotopic patterns .

Q. How should researchers design experiments to assess the stability of Diethyl(iodo)germane under varying conditions?

Stability studies should include:

- Thermal Analysis : TGA/DSC to determine decomposition temperatures.

- Solvent Compatibility : Test solubility and reactivity in polar/non-polar solvents.

- Moisture Sensitivity : Monitor hydrolysis rates using Karl Fischer titration. Document deviations in spectroscopic data (e.g., Ge–I bond cleavage via FT-IR) to identify degradation pathways .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the reactivity of Diethyl(iodo)germane in cross-coupling reactions?

Diethyl(iodo)germane may act as a germanium electrophile in Stille- or Negishi-type couplings. Researchers should:

- Track Intermediate Formation : Use in-situ or NMR to identify transmetallation steps.

- Vary Catalysts : Compare Pd(0) vs. Ni(0) catalysts to assess Ge–C bond activation barriers.

- Theoretical Modeling : DFT calculations (e.g., Gaussian 16) can predict transition states and regioselectivity .

Q. How can conflicting data on Diethyl(iodo)germane’s Lewis acidity be resolved?

Contradictions in Lewis acidity measurements (e.g., Gutmann-Beckett vs. NMR titration) may arise from solvent effects or competing equilibria. To resolve this:

- Standardize Solvent Systems : Use non-coordinating solvents (e.g., CHCl) for consistency.

- Combine Techniques : Pair experimental data (e.g., IR spectroscopy of adducts) with computational electrostatic potential maps .

Q. What strategies ensure reproducibility in Diethyl(iodo)germane-based catalysis studies?

- Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting synthesis protocols, raw spectral data, and crystallographic files (CIF) in open repositories.

- Control Experiments : Include blank reactions and reference catalysts (e.g., GeCl) to validate activity claims .

Q. How can researchers mitigate ethical and safety challenges when handling Diethyl(iodo)germane?

- Toxicity Screening : Conduct in-vitro assays (e.g., cell viability tests) to assess acute toxicity.

- Waste Disposal Protocols : Neutralize germanium-iodide byproducts with aqueous NaOH before disposal.

- Ethical Review : Submit experimental designs to institutional review boards (IRBs) for risk assessment .

Methodological Frameworks

Q. What statistical approaches are suitable for analyzing kinetic data in Diethyl(iodo)germane reactivity studies?

- Non-linear Regression : Fit time-resolved data (e.g., UV-Vis absorbance) to pseudo-first-order models.

- Error Analysis : Use bootstrapping or Monte Carlo simulations to quantify uncertainty in rate constants.

- Multivariate Analysis : PCA or PLS-DA identifies dominant variables (e.g., temperature, catalyst loading) .

Q. How should literature reviews be structured to identify gaps in Diethyl(iodo)germane research?

- Systematic Reviews : Use PRISMA guidelines to screen databases (SciFinder, Reaxys) with keywords like “organogermanium halides” and “germanium catalysis.”

- Meta-Analysis : Compare reported yields, reaction conditions, and characterization data to highlight inconsistencies .

Q. What computational tools aid in predicting Diethyl(iodo)germane’s electronic properties?

- Software : ORCA for TD-DFT calculations of UV-Vis spectra; AIMAll for Quantum Theory of Atoms in Molecules (QTAIM) analysis.

- Benchmarking : Validate methods against experimental XPS or XANES data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.